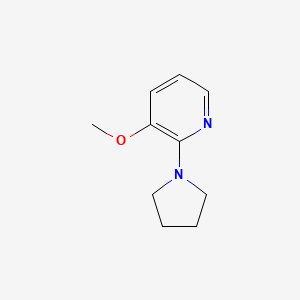

3-Methoxy-2-(pyrrolidin-1-yl)pyridine

Description

3-Methoxy-2-(pyrrolidin-1-yl)pyridine is a pyridine derivative featuring a methoxy group at the 3-position and a pyrrolidinyl substituent at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry and organic synthesis. Its structural features make it a versatile intermediate for drug discovery and a candidate for studying structure-activity relationships (SAR) .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-methoxy-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-13-9-5-4-6-11-10(9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 |

InChI Key |

AJMFZIHXEBWHTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Using Methoxypyridine and Pyrrolidine

A prominent and well-documented method for synthesizing this compound involves the reaction of 2-chloromethoxypyridine or methoxypyridine derivatives with pyrrolidine under nucleophilic aromatic substitution conditions. This approach is supported by detailed experimental data from peer-reviewed literature.

- Procedure : Methoxypyridine (e.g., 3-methoxypyridine) is reacted with an excess of pyrrolidine in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane.

- Conditions : The reaction is typically carried out at elevated temperatures (e.g., 60-90°C) for several hours (4-10 hours).

- Catalysts/Additives : In some cases, lithium iodide (LiI) and sodium hydride (NaH) are used to facilitate the substitution by activating the pyridine ring and deprotonating the amine, respectively.

- Purification : The crude reaction mixture is purified by column chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems.

Example from literature:

Using methoxypyridine 1a (51.4 mg, 0.471 mmol) and pyrrolidine 2b (83.5 µL, 1.00 mmol) for 4 hours yielded this compound in 90% yield as a yellow oil.

Stepwise Synthesis via Pyrrolidinylation of Pyridine Derivatives

Alternative methods involve multi-step synthesis where the pyrrolidinyl group is introduced after functionalizing the pyridine ring with leaving groups such as triflates or halides. This method is often part of more complex synthetic sequences aimed at generating derivatives for pharmaceutical applications.

- Typical steps :

- Preparation of 2-halopyridine or 2-triflate methoxypyridine intermediate.

- Reaction with pyrrolidine under basic conditions to substitute the halide or triflate with the pyrrolidinyl group.

- Purification and isolation of the target compound.

Such methods are described in patent literature focusing on tropomyosin receptor kinase inhibitors, where 2-(pyrrolidin-1-yl)pyridine derivatives are key intermediates.

Direct Amination Using Pyrrolidine and Methoxypyridine Under Basic Conditions

In some protocols, direct amination of methoxypyridine with pyrrolidine is conducted in the presence of bases like triethylamine or sodium hydride to promote nucleophilic attack on the pyridine ring. This method benefits from simplicity and relatively high yields.

- Reaction conditions : Room temperature to mild heating, inert atmosphere.

- Yields : Typically in the range of 70-90%.

- Advantages : Straightforward, fewer steps, scalable.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of 3-formyl-2-(pyrrolidin-1-yl)pyridine.

Reduction: Formation of 3-methoxy-2-(pyrrolidin-1-yl)piperidine.

Substitution: Formation of 3-substituted-2-(pyrrolidin-1-yl)pyridine derivatives.

Scientific Research Applications

3-Methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride has applications in chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of complex molecules, investigated for biological activity and interactions with biomolecules, explored for potential therapeutic properties, and utilized in the development of new materials and chemical processes.

Chemical Reactions

3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo oxidation, reduction, and substitution reactions. Oxidation uses reagents like 3-chloroperoxybenzoic acid in dichloromethane, while reduction uses sodium and ammonium chloride in ethanol. Substitution uses trimethylsilyl cyanide in acetonitrile with triethylamine. The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-methoxy-2-(pyrrolidin-2-yl)pyridine hydrochloride involves interaction with specific molecular targets, where the pyrrolidine ring engages in binding interactions with proteins, influencing their activity, and the methoxy group modulates the compound’s overall pharmacokinetic properties.

Other pyridine derivatives also have various applications:

- 3-(Piperidin-2-YL)-5-(pyrrolidin-1-YL)pyridine is a heterocyclic compound used as a building block for synthesizing novel compounds in medicinal chemistry. It can interact with enzymes and receptors involved in various biological pathways and may exhibit antimicrobial and antiviral properties.

- Pyridine and pyrazine derivatives can be preferential agonists of the Cannabinoid Receptor 2, useful in the treatment or prophylaxis of conditions such as pain, atherosclerosis, age-related macular degeneration, diabetic retinopathy, glaucoma, diabetes mellitus, and inflammation .

- 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine is primarily used for cancer applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methoxy group can modulate electronic properties, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

The position and nature of substituents on the pyridine ring significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

Key Findings :

- The urea linkage in PSNCBAM-1 and its analogues is critical for CB1 allosteric modulation. Its absence in this compound likely renders it inactive in this context .

- Replacing pyridine with pyrimidine (e.g., 7d) retains cooperativity but alters β-arrestin signaling bias, highlighting scaffold flexibility .

Physicochemical Comparisons

Implications :

- Nitro-substituted derivatives () have higher melting points, reflecting crystalline stability suited for solid-phase reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.